molecular formula C14H22O2S B14315869 4-[(Octan-2-yl)sulfanyl]benzene-1,2-diol CAS No. 111040-79-0

4-[(Octan-2-yl)sulfanyl]benzene-1,2-diol

Cat. No.: B14315869
CAS No.: 111040-79-0
M. Wt: 254.39 g/mol
InChI Key: PCXKMZFCFTXIIU-UHFFFAOYSA-N
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Description

4-[(Octan-2-yl)sulfanyl]benzene-1,2-diol is an organic compound characterized by a benzene ring substituted with a sulfanyl group attached to an octan-2-yl chain and two hydroxyl groups at the 1 and 2 positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(Octan-2-yl)sulfanyl]benzene-1,2-diol can be achieved through several methods. One common approach involves the nucleophilic substitution reaction of 4-chlorobenzene-1,2-diol with octan-2-thiol in the presence of a base such as sodium hydroxide. The reaction is typically carried out in an organic solvent like dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the substitution process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

4-[(Octan-2-yl)sulfanyl]benzene-1,2-diol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones.

    Reduction: The compound can be reduced to remove the hydroxyl groups.

    Substitution: The sulfanyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of quinones.

    Reduction: Formation of benzene derivatives without hydroxyl groups.

    Substitution: Formation of new benzene derivatives with different substituents.

Scientific Research Applications

4-[(Octan-2-yl)sulfanyl]benzene-1,2-diol has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of 4-[(Octan-2-yl)sulfanyl]benzene-1,2-diol involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl groups can form hydrogen bonds with active sites of enzymes, while the sulfanyl group can interact with thiol groups in proteins. These interactions can modulate the activity of enzymes and affect various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    4-[(Hexylsulfanyl]benzene-1,2-diol: Similar structure but with a hexyl chain instead of an octan-2-yl chain.

    4-[(Octan-2-yl)sulfanyl]benzene-1,3-diol: Similar structure but with hydroxyl groups at the 1 and 3 positions.

    4-[(Octan-2-yl)sulfanyl]benzene-1,4-diol: Similar structure but with hydroxyl groups at the 1 and 4 positions.

Uniqueness

4-[(Octan-2-yl)sulfanyl]benzene-1,2-diol is unique due to the specific positioning of the hydroxyl groups and the length of the alkyl chain. These structural features can influence its chemical reactivity and biological activity, making it distinct from other similar compounds.

Properties

CAS No.

111040-79-0

Molecular Formula

C14H22O2S

Molecular Weight

254.39 g/mol

IUPAC Name

4-octan-2-ylsulfanylbenzene-1,2-diol

InChI

InChI=1S/C14H22O2S/c1-3-4-5-6-7-11(2)17-12-8-9-13(15)14(16)10-12/h8-11,15-16H,3-7H2,1-2H3

InChI Key

PCXKMZFCFTXIIU-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC(C)SC1=CC(=C(C=C1)O)O

Origin of Product

United States

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